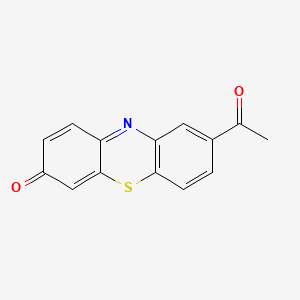
8-Acetyl-3H-phenothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetyl-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an acetyl group attached to the phenothiazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then purified and characterized using various analytical techniques such as IR, NMR, and mass spectrometry.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Acetyl-3H-phenothiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule, such as the acetyl and phenothiazine moieties.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the acetyl group or the phenothiazine core, often using reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfides to sulfoxides using 3H-phenothiazin-3-one as a photocatalyst results in the formation of sulfoxides .
Wissenschaftliche Forschungsanwendungen
8-Acetyl-3H-phenothiazin-3-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Acetyl-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to blue LED light, the compound generates reactive oxygen species that facilitate the oxidation of sulfides to sulfoxides . This process involves the activation of molecular oxygen and the formation of peroxy radicals, which then oxidize the sulfide substrates.
Vergleich Mit ähnlichen Verbindungen
3H-Phenothiazin-3-one: A closely related compound that also acts as a photocatalyst for oxidation reactions.
Phenothiazine: The parent compound of the phenothiazine family, known for its diverse biological activities.
Modafinil and Sulforaphane: Pharmaceutically active compounds synthesized using phenothiazine derivatives.
Uniqueness: 8-Acetyl-3H-phenothiazin-3-one is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties. Its ability to act as a photocatalyst under mild conditions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
32722-89-7 |
|---|---|
Molekularformel |
C14H9NO2S |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
8-acetylphenothiazin-3-one |
InChI |
InChI=1S/C14H9NO2S/c1-8(16)9-2-5-13-12(6-9)15-11-4-3-10(17)7-14(11)18-13/h2-7H,1H3 |
InChI-Schlüssel |
ULPPMBLZALUHJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC(=O)C=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


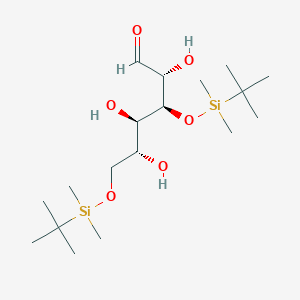
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
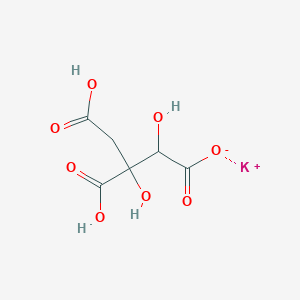
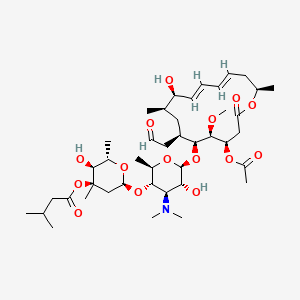
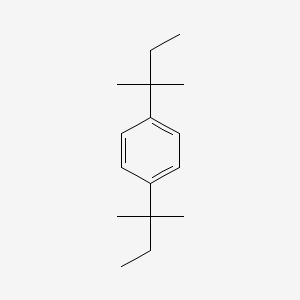
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
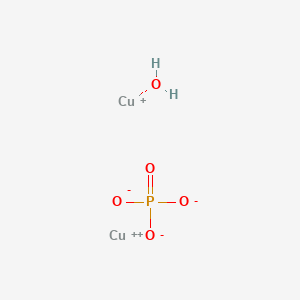
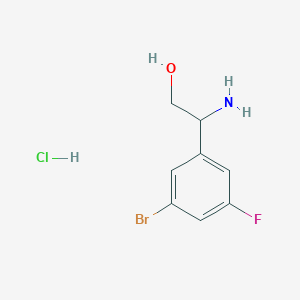
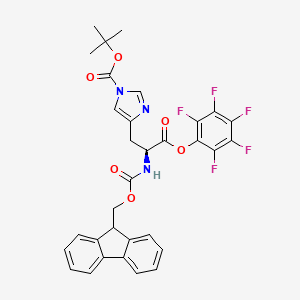
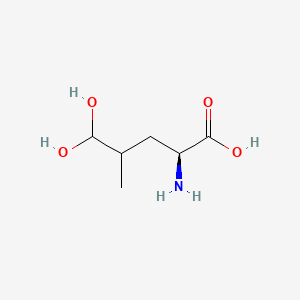

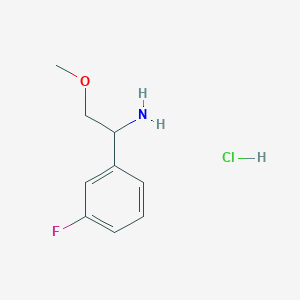
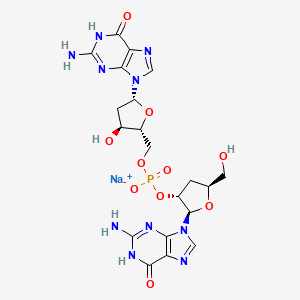
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
